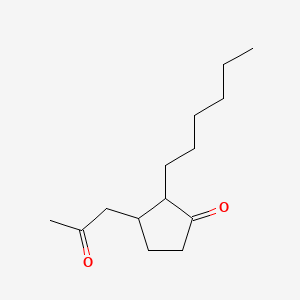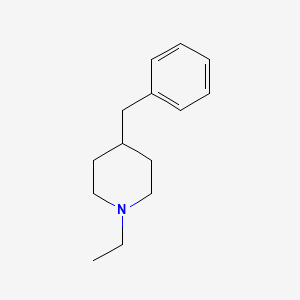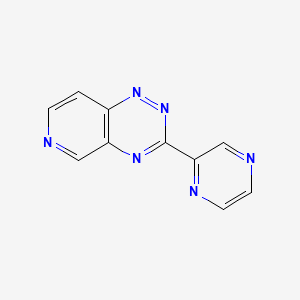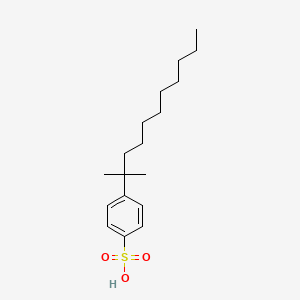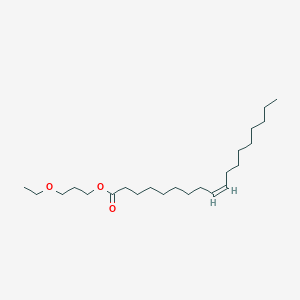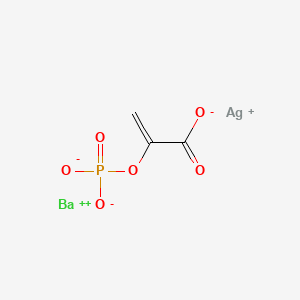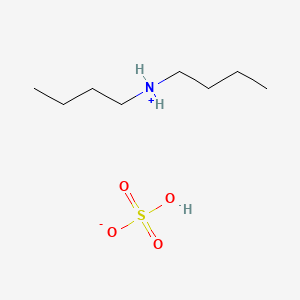
Isotridecyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotridecyl chloroformate is an organic compound with the chemical formula C14H27ClO2. It belongs to the class of chloroformates, which are esters of chloroformic acid. Chloroformates are known for their reactivity and are commonly used as reagents in organic synthesis .
Vorbereitungsmethoden
Isotridecyl chloroformate can be synthesized through the reaction of isotridecyl alcohol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C13H27OH+COCl2→C14H27ClO2+HCl
Industrial production methods often involve continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions usually include low temperatures to prevent decomposition and side reactions .
Analyse Chemischer Reaktionen
Isotridecyl chloroformate undergoes several types of chemical reactions, including:
-
Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:
- Reaction with amines:
C14H27ClO2+RNH2→C14H27NHCO2R+HCl
- Reaction with alcohols:
C14H27ClO2+ROH→C14H27ORCO2R+HCl
- Reaction with amines:
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form isotridecyl alcohol, carbon dioxide, and hydrochloric acid:
C14H27ClO2+H2O→C13H27OH+CO2+HCl
-
Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, it can participate in redox reactions under certain conditions .
Wissenschaftliche Forschungsanwendungen
Isotridecyl chloroformate has various applications in scientific research, including:
Organic Synthesis: It is used as a reagent for introducing the chloroformate group into organic molecules, which can be further transformed into carbamates, carbonates, and other derivatives.
Polymer Chemistry: It is employed in the synthesis of polymers and copolymers, where it acts as a cross-linking agent or a building block for more complex structures.
Bioconjugation: In biochemistry, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.
Analytical Chemistry: It serves as a derivatization agent in chromatography to enhance the detection and quantification of various compounds.
Wirkmechanismus
The mechanism of action of isotridecyl chloroformate involves its reactivity with nucleophiles, such as amines and alcohols. The chloroformate group (ROC(O)Cl) is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .
Vergleich Mit ähnlichen Verbindungen
Isotridecyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. While all these compounds share similar reactivity patterns, this compound is unique due to its longer alkyl chain, which imparts different physical properties, such as higher boiling point and increased hydrophobicity .
Similar Compounds
- Methyl chloroformate (CH3OCOCl)
- Ethyl chloroformate (C2H5OCOCl)
- Benzyl chloroformate (C6H5CH2OCOCl)
- Isopropyl chloroformate (C3H7OCOCl)
These compounds are used in various applications, including organic synthesis, polymer chemistry, and bioconjugation, similar to this compound .
Eigenschaften
CAS-Nummer |
84000-61-3 |
|---|---|
Molekularformel |
C14H27ClO2 |
Molekulargewicht |
262.81 g/mol |
IUPAC-Name |
11-methyldodecyl carbonochloridate |
InChI |
InChI=1S/C14H27ClO2/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-14(15)16/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
MLCHMHVHGWFCII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



